molecular formula C16H15N5O5S B2455736 5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-65-4

5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2455736
CAS RN: 872854-65-4
M. Wt: 389.39
InChI Key: AKWWCXDMHGKLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The thioether and hydroxyl groups could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

Synthesis Methods

The synthesis of this compound involves specific methods to create the pyrimido[4,5-d]pyrimidine scaffold. Researchers have developed routes that allow for the introduction of various substituents at positions 2 and 7. These synthetic pathways are essential for producing the compound in sufficient quantities for further study .

properties

IUPAC Name

5-(2-hydroxyethylsulfanyl)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c1-19-13-11(15(23)20(2)16(19)24)14(27-7-6-22)18-12(17-13)9-4-3-5-10(8-9)21(25)26/h3-5,8,22H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWCXDMHGKLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])SCCO)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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